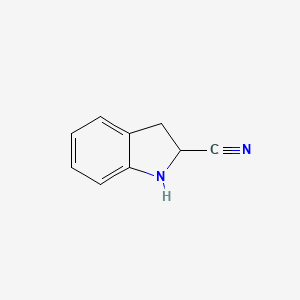

Indoline-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTYYQMIHAQJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283241 | |

| Record name | 1H-Indole-2-carbonitrile, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956382-55-0 | |

| Record name | 1H-Indole-2-carbonitrile, 2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956382-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carbonitrile, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Indoline 2 Carbonitrile Derivatives

Mechanistic Elucidation of Cyclization Processes

The formation of the indoline-2-carbonitrile ring system can be achieved through various cyclization strategies, with mechanisms often involving intramolecular nucleophilic attack or rearrangement reactions.

One prominent method is the reductive cyclization of 2-(2-nitroaryl)acetonitriles. This transformation can be catalyzed by various systems, including cobalt-rhodium heterobimetallic nanoparticles or palladium-on-carbon with hydrogen gas. researchgate.net The proposed mechanism for the palladium-catalyzed reaction involves the reduction of the nitro group to an amino group. The newly formed aniline (B41778) derivative then undergoes an intramolecular cyclization, where the amine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and stabilization lead to the formation of a 2-aminoindole, which can exist in equilibrium with its indoline (B122111) tautomer or be further processed. researchgate.net

Another approach involves the tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, catalyzed by palladium. The proposed pathway begins with a nucleophilic addition followed by an intramolecular cyclization to construct the indole (B1671886) skeleton directly. researchgate.net

The Madelung synthesis offers a base-catalyzed route, involving the cyclization of N-(2-acylamino)toluenes. bhu.ac.inirjmets.com A modified, one-pot version for synthesizing substituted 3-cyano-indoles proceeds via a proposed mechanism where a nucleophilic substitution is followed by deprotonation at the benzylic position by a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This generates a carbanion that performs an intramolecular attack on the amide's carbonyl group, leading to the cyclized product after dehydration. acs.org

Furthermore, gold-catalyzed intramolecular reactions of N-propargyl indole derivatives can lead to cyclized products. For terminal alkynes, the mechanism is believed to proceed through electrophilic activation of the triple bond by the gold catalyst, followed by a 6-exo-dig heterocyclization and a hydrogen shift. metu.edu.tr

Detailed Studies of Cross-Coupling Reaction Mechanisms

The indole-2-carbonitrile core, particularly when halogenated, is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. mdpi.comnih.gov These reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, generally follow a well-established Pd(0)/Pd(II) catalytic cycle. scirp.orgnih.gov

The general mechanism comprises three key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-I bond at position 3 of an indole-2-carbonitrile) of the substrate, forming a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the Pd(II) complex, displacing the halide. This step often requires activation by a base. scirp.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki-Miyaura Coupling: This reaction has been effectively used to introduce aryl or vinyl groups at the C3 position of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. mdpi.comnih.gov The reaction typically employs a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The base is crucial for activating the boronic acid to facilitate the transmetalation step. scirp.org

Heck Coupling: The Heck reaction couples the 3-iodo-indole-2-carbonitrile core with various alkenes. mdpi.com The mechanism involves the formation of a σ-alkyl-palladium intermediate after the alkene inserts into the Aryl-Pd bond. Subsequent β-hydride elimination yields the substituted alkene product and a hydrido-palladium complex, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst. Studies show that these reactions can produce E-isomers with high selectivity. mdpi.com

Sonogashira Coupling: This reaction introduces alkynyl substituents at the C3 position. The process involves a synergistic catalytic cycle with both palladium and copper. nih.govresearchgate.net The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination yields the 3-alkynyl-indole product. nih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Yield (%) | Reference |

| Suzuki-Miyaura | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 85 | mdpi.com |

| Heck | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene | Pd(OAc)₂, n-Bu₄NCl, KOAc | 92 | mdpi.com |

| Sonogashira | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 90 | nih.gov |

Transformation of the Nitrile Functionality (e.g., Hydrolysis, Addition Reactions)

The nitrile group at the C2 position of the indoline/indole scaffold is a versatile functional handle that can be converted into other important groups like carboxylic acids, amines, or ketones. libretexts.org

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.org

Acid-Catalyzed Mechanism: The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks this carbon. After proton transfer and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Mechanism: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine anion. Protonation by water generates a hydroxy imine, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid. libretexts.org

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon. This forms an imine anion intermediate, which is complexed with aluminum. A second hydride addition to the imine carbon results in a dianion intermediate. An aqueous workup then protonates the nitrogen twice to yield the primary amine. libretexts.org

Addition of Organometallic Reagents to form Ketones: Grignard reagents or organolithium reagents can add to the nitrile group to form ketones after hydrolysis. libretexts.orgresearchgate.net The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic nitrile carbon. This produces an N-metallo-imine salt intermediate. This intermediate is stable and does not react further with the organometallic reagent. During aqueous acidic workup, the imine intermediate is hydrolyzed to a ketone. libretexts.org Research has shown that reacting an indole-2-carbonitrile derivative with n-butyllithium (n-BuLi) leads to the formation of the corresponding ketone with full conversion. researchgate.net

Electrophilic Aromatic Substitution on the Indoline/Indole Core

The reactivity of the bicyclic system towards electrophiles differs significantly between the aromatic indole core and the non-aromatic indoline core.

Indole Core: The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophilic aromatic substitution (EAS). bhu.ac.inwikipedia.org The preferred site of attack is the C3 position of the pyrrole (B145914) ring. This regioselectivity is because the intermediate carbocation (an indoleninium ion) formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inwikipedia.org If the C3 position is blocked, substitution may occur at the C2 position or on the benzene ring (typically at C5). bhu.ac.inwikipedia.org

Iodination: The synthesis of 3-iodo-indole-2-carbonitrile derivatives is achieved through electrophilic substitution using iodine and a base like potassium hydroxide. nih.gov

Nitration: Nitration of indoles must be carried out under non-acidic conditions, for example, using ethyl nitrate, to avoid polymerization. bhu.ac.inuou.ac.in The reaction yields the 3-nitro derivative. In strongly acidic media, protonation occurs at C3, deactivating the pyrrole ring and leading to substitution on the benzene ring, often at the C5 position. bhu.ac.in

| Core | Position of Attack | Reason for Selectivity | Example Reaction | Reference |

| Indole | C3 | Most stable carbocation intermediate; charge delocalized onto nitrogen. | Iodination with I₂/KOH | nih.gov |

| Indole | C5 | Occurs if C3 is protonated in strong acid, deactivating the pyrrole ring. | Nitration with HNO₃/H₂SO₄ | bhu.ac.in |

| Indoline | C5 (para), C7 (ortho) | Activated by the lone pair of the aniline-like nitrogen atom. | General EAS on anilines |

Radical Chain Mechanisms in Functionalization

Radical reactions provide alternative pathways for the functionalization of indoline derivatives. An iron-catalyzed radical [3 + 2] process has been developed for the synthesis of 2,2-disubstituted indolines. acs.org Mechanistic studies suggest the reaction proceeds through a radical mechanism involving a reactive anilino radical. The iron complex also acts as a Lewis acid, which is important for both the reactivity and the regiospecificity of the transformation. acs.org

In the biosynthesis of certain natural products, radical mechanisms are also proposed for the cyclization and functionalization of indole-containing molecules. For instance, the formation of indolocarbazoles can involve a radical addition route where an indole nitrogen radical migrates to the C2 position, followed by addition to a second indole ring, generating a C3 radical intermediate that is subsequently oxidized to form the final product. nih.gov While not specific to this compound, these mechanisms illustrate the potential for radical-mediated transformations on the indole scaffold.

Studies on Tosyl Migration and Reductive Detosylation Pathways

The tosyl (Ts) group is a common protecting group for the nitrogen atom in indoles and indolines. Studies on N-tosylaminoindole-2-carbonitrile derivatives have revealed interesting and unexpected reaction pathways.

Tosyl Migration: When attempting to detosylate 3-amino-1-(p-tosylamino)indole-2-carbonitriles using bases like K₂CO₃ or DBU, an unexpected 1,3-tosyl migration occurs. Instead of cleaving the N1-tosyl bond, the reaction results in the high-yield formation of 3-(N-p-tosylamino)indole-2-carbonitriles. researchgate.netresearchgate.netucy.ac.cy A proposed mechanism for this migration suggests an intermolecular process, possibly involving ionization of the N-Ts bond followed by re-attachment at the more nucleophilic C3-amino group, although the precise mechanism is subject to further study. researchgate.net

Reductive Detosylation: Successful N-detosylation of these compounds can be achieved under different conditions. Treating 3-amino-1-(p-tosylamino)indole-2-carbonitriles with thiophenol and DBU at reflux leads to the desired detosylated 3-aminoindole-2-carbonitriles. researchgate.netresearchgate.net A reaction mechanism has been proposed to account for this reductive detosylation. researchgate.netucy.ac.cy In other contexts, N-detosylation of indoles has also been accomplished using reagents like thioglycolate salts. researchgate.net

Conversion Mechanisms between Indoline and Indole Ring Systems

The indoline and indole cores represent different oxidation states of the same fundamental heterocyclic system, and they can be interconverted through redox reactions.

Oxidation (Dehydrogenation) of Indoline to Indole: The aromatization of an indoline to an indole is an oxidative dehydrogenation process. This transformation is biologically significant, as cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze the dehydrogenation of indoline-containing drugs. nih.gov The mechanism involves the removal of two hydrogen atoms from the C2 and C3 positions of the indoline ring. Chemical methods for this oxidation include the use of catalysts like copper with molecular oxygen as the oxidant. organic-chemistry.org Photocatalytic methods using perovskites have also been reported, where a radical species is formed, leading to dehydrogenation. researchgate.net

Reduction (Hydrogenation) of Indole to Indoline: The conversion of an indole to an indoline is a reduction reaction. This can be accomplished through catalytic hydrogenation. For instance, asymmetric hydrogenation of 2,3-disubstituted indoles using a palladium catalyst with a chiral diphosphine ligand can produce chiral cis-2,3-disubstituted indolines with high enantioselectivity. sci-hub.se The proposed mechanism involves the formation of an alcohol intermediate, which dehydrates to a stable indolylmethyl cation. This cation is then hydrogenated by the chiral Pd(II)-complex to furnish the final indoline product. sci-hub.se

Derivatization and Functionalization Strategies of Indoline 2 Carbonitrile Scaffolds

N-Alkylation and N-Substitution Reactions

The nitrogen atom of the indoline (B122111) ring is a key site for functionalization. N-alkylation and N-substitution reactions are fundamental transformations that introduce a wide variety of substituents, significantly influencing the molecule's properties.

Classical methods for N-alkylation often involve the use of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org For instance, the reaction of an indole (B1671886) with an alkyl halide in the presence of NaH in DMF is a common and often high-yielding method for N-alkylation. rsc.org This approach has been successfully used to introduce various alkyl groups onto the indole nitrogen.

More recent advancements have focused on developing milder and more efficient catalytic systems. Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has emerged as a powerful strategy. nih.gov A tricarbonyl(cyclopentadienone) iron complex can effectively catalyze the N-alkylation of indolines in trifluoroethanol. nih.gov This method offers a greener alternative to traditional alkyl halide-based procedures. Following N-alkylation, the resulting N-alkylated indolines can be oxidized to the corresponding N-alkylated indoles using a FeBr₃/TEMPO catalyst system with tert-butyl hydroperoxide (t-BuOOH). nih.gov This one-pot, two-step process provides a versatile route to a range of N-substituted indoles. nih.gov

The condensation of 2-aminoindole-3-carbonitriles and their 3-aminoindole-2-carbonitrile isomers with various DMF-dialkoxyacetals under microwave irradiation offers another route to N-functionalized indoles. rsc.orgresearchgate.net This reaction proceeds through the formation of reactive alkoxyiminium species. rsc.orgresearchgate.net

The choice of N-substituent can also direct the regioselectivity of subsequent reactions. For example, the use of a benzyl (B1604629) group as a protecting group for the indole nitrogen has been employed in the synthesis of polysubstituted indole-2-carbonitriles. mdpi.comresearchgate.net The benzyl group can be introduced using benzyl bromide and a base like NaH. mdpi.comresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Classical N-Alkylation | Indole, Sodium Hydride, Alkyl Halide, DMF/THF | N-Alkyl Indole | rsc.org |

| Iron-Catalyzed N-Alkylation | Indoline, Alcohol, Tricarbonyl(cyclopentadienone) iron complex, Trifluoroethanol | N-Alkyl Indoline | nih.gov |

| Oxidation of N-Alkyl Indoline | N-Alkyl Indoline, FeBr₃, TEMPO, t-BuOOH | N-Alkyl Indole | nih.gov |

| Condensation with DMF-dialkoxyacetals | 2-Aminoindole-3-carbonitrile, DMF-dialkoxyacetal, Microwave | N-Functionalized Indole | rsc.orgresearchgate.net |

| N-Benzylation | Indole-2-carbonitrile, Benzyl Bromide, NaH, DMF | 1-Benzyl-indole-2-carbonitrile | mdpi.comresearchgate.net |

Regioselective Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the indoline ring are also prime targets for functionalization. The inherent reactivity of the indole nucleus often leads to preferential substitution at the C-3 position. chim.it However, various strategies have been developed to achieve regioselective functionalization at either C-2 or C-3.

Introduction of Halogen and Other Substituents

Halogenation of the indole ring is a crucial transformation, as the introduced halogen can serve as a handle for further cross-coupling reactions. Direct iodination at the C-3 position of 1H-indole-2-carbonitrile derivatives can be achieved using iodine and potassium hydroxide (B78521) in DMF. mdpi.comresearchgate.net This method provides 3-iodo-1H-indole-2-carbonitrile precursors in good yields. mdpi.comresearchgate.net

Enzymatic halogenation offers a green and highly regioselective alternative. Flavin-dependent halogenases, such as those from Xanthomonas campestris, can catalyze the bromination of indole derivatives, including indole-5-carbonitrile, at the C-3 position. researchgate.netnih.gov The proposed mechanism involves an electrophilic aromatic substitution by a Lys79-bromoamine intermediate. researchgate.netnih.gov

Besides halogens, other substituents can be introduced at the C-3 position. For example, copper(II)-catalyzed direct C-3 chalcogenylation of indoles with diselenides or disulfides provides a route to 3-indolyl selenides and sulfides. mdpi.com This reaction tolerates a variety of functional groups on the indole ring. mdpi.com

Incorporation of Alkynyl and Aryl Groups

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing alkynyl and aryl groups at specific positions of the indoline-2-carbonitrile scaffold. The Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions have been successfully employed for this purpose. mdpi.comresearchgate.netdoaj.org

The Sonogashira cross-coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with terminal alkynes, catalyzed by PdCl₂(PPh₃)₂ and CuI, affords a variety of 3-alkynyl-1H-indole-2-carbonitriles. mdpi.comresearchgate.net Similarly, the Suzuki-Miyaura reaction with arylboronic acids, the Stille reaction with organostannanes, and the Heck reaction with alkenes provide access to a wide range of di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.comresearchgate.netdoaj.org

Direct C-3 arylation of N-unsubstituted indoles with aryl chlorides and triflates can be achieved using a palladium catalyst with a specific ligand. acs.org This method allows for the introduction of various aryl groups, including those found in pharmaceuticals. acs.org

| Functionalization | Position | Method | Reagents and Conditions | Product | Reference(s) |

| Iodination | C-3 | Electrophilic Substitution | I₂, KOH, DMF | 3-Iodo-1H-indole-2-carbonitrile | mdpi.comresearchgate.net |

| Bromination | C-3 | Enzymatic Halogenation | Flavin-dependent halogenase, KBr, O₂ | 3-Bromoindole derivative | researchgate.netnih.gov |

| Selenation | C-3 | Copper-Catalyzed Chalcogenylation | Diselenide, Cu(OAc)₂, O₂ | 3-Indolyl selenide | mdpi.com |

| Alkynylation | C-3 | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-1H-indole-2-carbonitrile | mdpi.comresearchgate.net |

| Arylation | C-3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-1H-indole-2-carbonitrile | mdpi.comresearchgate.net |

| Arylation | C-3 | Direct Arylation | Aryl chloride/triflate, Pd catalyst, ligand | 3-Aryl-1H-indole | acs.org |

Strategies for Polysubstituted Indoline-2-carbonitriles

The synthesis of polysubstituted indoline-2-carbonitriles often involves a combination of the functionalization strategies discussed above. A common approach is to first synthesize a functionalized this compound core and then introduce additional substituents through a series of reactions.

One effective strategy involves the initial synthesis of 3-iodo-1H-indole-2-carbonitrile derivatives. mdpi.comresearchgate.net These iodinated intermediates can then be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C-3 position. mdpi.comresearchgate.netdoaj.org Subsequent N-alkylation or substitution can further increase the molecular diversity. mdpi.comresearchgate.net

For example, a series of polysubstituted indole-2-carbonitriles were prepared through the cross-coupling of 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles. mdpi.comresearchgate.net This approach allowed for the synthesis of di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.comresearchgate.netdoaj.org

The choice of protecting groups is also crucial in the synthesis of polysubstituted derivatives, as it allows for the selective functionalization of different positions on the indoline ring. bhu.ac.in

Protecting Group Chemistry in this compound Synthesis

Protecting groups play a vital role in the multi-step synthesis of complex this compound derivatives. They are used to temporarily block reactive functional groups, preventing them from interfering with subsequent reactions. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

For the indole nitrogen, common protecting groups include benzyl, phenylsulfonyl, and tert-butoxycarbonyl (Boc). bhu.ac.in The benzyl group, introduced with benzyl bromide, is stable under many reaction conditions and can be removed by hydrogenolysis. mdpi.comresearchgate.net The phenylsulfonyl group can assist in the lithiation at the C-2 position. bhu.ac.in The Boc group is another widely used protecting group for the indole nitrogen. synarchive.com

Hydroxyl groups, if present on the indoline scaffold or its substituents, can be protected with groups like acetyl, tert-butyldimethylsilyl (TBDMS), or methoxymethyl (MOM) ether. google.com

The strategic use of orthogonal protecting groups allows for the selective deprotection and functionalization of different parts of the molecule, enabling the synthesis of highly complex and polysubstituted indoline-2-carbonitriles.

| Functional Group | Protecting Group | Installation Reagents | Removal Conditions | Reference(s) |

| Indole Nitrogen | Benzyl | Benzyl Bromide, Base (e.g., NaH) | Hydrogenolysis (e.g., H₂, Pd/C) | mdpi.comresearchgate.net |

| Indole Nitrogen | Phenylsulfonyl | Phenylsulfonyl Chloride, Base | Reductive cleavage (e.g., Mg, MeOH) | bhu.ac.in |

| Indole Nitrogen | tert-Butoxycarbonyl (Boc) | Boc₂O, Base | Acid (e.g., TFA) | synarchive.com |

| Hydroxyl | Acetyl | Acetic Anhydride, Base | Base (e.g., NaOH) or Acid | google.com |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) | google.com |

Side Chain Derivatization and Scaffold Expansion

Beyond functionalization of the core this compound structure, derivatization of side chains and expansion of the scaffold open up further avenues for creating novel molecular architectures.

If the this compound bears a side chain with a reactive functional group, such as a carboxylic acid or an amino group, this group can be further modified. For example, a carboxylic acid side chain can be converted to an amide through coupling with an amine. acs.org This is a common strategy in medicinal chemistry to introduce diversity and modulate biological activity. acs.org

Scaffold expansion involves the construction of additional rings fused to the indoline core. This can be achieved through intramolecular cyclization reactions. For instance, an appropriately substituted indoline derivative can undergo an intramolecular Friedel-Crafts reaction to form a new ring. rsc.org

The nitrile group at the C-2 position is also a versatile handle for derivatization. It can be hydrolyzed to a carboxylic acid or a carboxamide, or it can participate in cycloaddition reactions to form new heterocyclic rings.

These advanced strategies allow for the creation of complex, three-dimensional structures based on the this compound scaffold, expanding the chemical space accessible from this versatile building block.

Retrosynthetic Analysis of Indoline 2 Carbonitrile Architectures

Fundamental Principles of Disconnection Chemistry Applied to Indoline-2-carbonitrile

Disconnection chemistry involves the imaginary breaking of bonds in a target molecule to identify simpler precursor molecules. lkouniv.ac.in This process is guided by a set of principles that aim to correspond to known and reliable chemical reactions in the forward, or synthetic, direction. scribd.com When applied to this compound, several key disconnections can be envisioned.

A primary disconnection strategy for heterocyclic compounds like this compound involves cleaving bonds adjacent to a heteroatom. scribd.comresearchgate.net In this case, the C-N bonds within the indoline (B122111) ring are logical points for disconnection. For instance, a C-N disconnection of the pyrrolidine (B122466) ring could lead to a substituted 2-alkynylaniline derivative, which can then undergo cyclization to form the indoline ring. researchgate.net

Another fundamental principle is functional group interconversion (FGI), which involves converting one functional group into another to facilitate a particular disconnection. numberanalytics.comuleth.ca For this compound, the nitrile group can be retrosynthetically derived from a more versatile functional group, such as a carboxylic acid or an amide. mdpi.comtandfonline.com This allows for a wider range of synthetic transformations to be considered. For example, the nitrile can be seen as the product of dehydrating a corresponding amide, which in turn can be formed from a carboxylic acid. mdpi.com

The table below summarizes the primary disconnection approaches for the this compound core.

| Disconnection Type | Bond(s) Cleaved | Resulting Precursor Type |

| C-N Disconnection | C2-N1 bond of the indoline ring | Substituted 2-vinylaniline (B1311222) derivative |

| C-C Disconnection | C2-C3 bond of the indoline ring | Anthranilonitrile and a two-carbon electrophile |

| Functional Group Interconversion (FGI) | C2-CN bond | Indoline-2-carboxamide or Indoline-2-carboxylic acid |

Strategic Disconnections for Optimized Synthetic Pathways

The goal of retrosynthetic analysis is not just to identify any possible synthetic route, but to devise the most efficient and practical one. Strategic disconnections are those that lead to convergent and high-yielding synthetic pathways. fiveable.me For complex molecules, a convergent synthesis, where fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear synthesis. fiveable.me

In the context of this compound, a strategic disconnection might involve a two-group disconnection, where two bonds are cleaved simultaneously. lkouniv.ac.infiveable.me For example, a Diels-Alder type disconnection of a suitably functionalized indole (B1671886) precursor could rapidly generate the bicyclic core.

The choice of disconnection strategy can also be influenced by the desired substitution pattern on the indoline ring. For instance, if substituents are required at specific positions, the disconnections should be planned to allow for their introduction at an appropriate stage, either in the starting materials or during the synthetic sequence. The synthesis of polysubstituted indole-2-carbonitriles has been achieved through cross-coupling reactions of 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles, highlighting a strategy that allows for late-stage functionalization. nih.govresearchgate.net

Application of Radical Retrosynthesis in Indoline Derivative Synthesis

Traditional retrosynthetic analysis primarily focuses on ionic, two-electron bond-forming reactions. However, the field of radical chemistry has provided a powerful new set of tools for organic synthesis, leading to the concept of radical retrosynthesis. researchgate.netnih.gov This approach involves disconnections that correspond to radical-based bond-forming reactions. researchgate.net

Radical retrosynthesis opens up new possibilities for the synthesis of indoline derivatives. For example, a C-C bond disconnection in the indoline ring could be envisioned as the result of a radical cyclization reaction. researchgate.net This approach can be particularly useful for the construction of highly substituted or sterically hindered indoline systems. A visible-light-catalyzed tandem radical addition/1,5-hydrogen atom transfer/cyclization cascade of 2-alkynylarylethers with sulfonyl chlorides has been developed to prepare sulfonyl-functionalized dihydrobenzofurans, a strategy that could be adapted for indoline synthesis. researchgate.net

The key steps in a radical-based synthesis typically involve:

Radical Generation: Formation of a radical species, often through photoredox catalysis, electrochemistry, or the use of radical initiators. mdpi.compreprints.org

Radical Addition or Abstraction: The radical can add to an unsaturated bond or abstract an atom. mdpi.compreprints.org

Chain Propagation: The newly formed radical can then continue the reaction cycle. mdpi.compreprints.org

The application of radical retrosynthesis can lead to more efficient synthetic routes by avoiding the use of harsh reagents or protecting group manipulations that are often required in traditional ionic chemistry. nih.govmdpi.com For instance, a radical cyclization of a 2-alkynylaniline derivative could provide a direct route to the indoline core, bypassing multiple steps that might be necessary in a more conventional approach. researchgate.net

Structural Elucidation and Spectroscopic Analysis Methodologies

Comprehensive Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is essential for the unambiguous structural elucidation of Indoline-2-carbonitrile. These techniques, when used in concert, allow for a detailed analysis of its electronic, vibrational, and nuclear properties, leading to a complete molecular picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are fundamental.

¹H NMR spectra would reveal the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (around 6.5-7.5 ppm), with their splitting patterns indicating the substitution pattern. The protons on the five-membered indoline (B122111) ring, particularly those at the C2 and C3 positions, would provide crucial information. The proton at the chiral C2 center, adjacent to the nitrile group, would show a distinct chemical shift and coupling to the C3 protons.

¹³C NMR spectroscopy complements the proton data by showing the chemical shifts of all carbon atoms. The carbon of the nitrile group (C≡N) would have a characteristic signal in the 115-125 ppm range. The aromatic carbons and the carbons of the indoline core would also exhibit signals in predictable regions, aiding in the complete assignment of the carbon skeleton.

Studies on related (S)-indoline-2-carboxylic acid derivatives have shown that NMR is crucial for analyzing cis-trans isomerization around the amide bond when the indoline nitrogen is acylated. acs.orgnih.gov In a similar vein, for N-substituted this compound, variable temperature NMR experiments could elucidate conformational dynamics and rotational barriers. acs.org For instance, in methyl (S)-1-acetylindoline-2-carboxylate, the cis and trans isomers can be distinguished and quantified by the distinct chemical shifts of the α-proton. nih.gov

Illustrative ¹H NMR Data for a Related Indole-2-carbonitrile Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 8.66 | bs | - |

| Ar-H | 7.68 | dq | 8.1, 0.9 |

| Ar-H | 7.45-7.36 | m | - |

| Ar-H | 7.25-7.19 | m | - |

Data derived from the analysis of 1H-Indole-2-carbonitrile. mdpi.com

Illustrative ¹³C NMR Data for a Related Indole-2-carbonitrile Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Cquat | 137.1 |

| Ar-CH | 126.3 |

| Cquat | 126.2 |

| Ar-CH | 122.1 |

| Ar-CH | 121.7 |

| Cquat | 114.6 |

| Ar-CH | 114.5 |

| Ar-CH | 112.0 |

| Cquat | 106.0 |

Data derived from the analysis of 1H-Indole-2-carbonitrile. mdpi.com

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption band would be from the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹.

Other key vibrational modes include the N-H stretch of the secondary amine in the indoline ring, which would be observed as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the saturated part of the five-membered ring are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1600-1450 cm⁻¹ region. The presence of these characteristic bands provides strong evidence for the this compound structure. In studies of related spiro indole (B1671886) derivatives, the C≡N stretch was observed between 2235-2120 cm⁻¹. medcraveonline.com

Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Indoline) | Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

| C≡N (Nitrile) | Stretch | 2260-2220 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions of the aromatic benzene ring. Indoline itself, a related compound, exhibits absorption maxima that are sensitive to pH. acs.orgacs.org Similarly, the electronic spectrum of this compound would be influenced by the electronic conjugation between the benzene ring and the nitrogen lone pair. The nitrile group, being an electron-withdrawing group, could also affect the position and intensity of these absorption bands. Studies on indole-2-carboxylic acid have shown characteristic bands around 292 nm, which are attributed to overlapped ¹La and ¹Lb transitions. srce.hr The UV-Vis spectrum is useful for confirming the presence of the chromophoric indole system and for quantitative analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula. For this compound (C₉H₈N₂), the expected exact mass can be calculated and compared with the experimental value, providing definitive confirmation of its elemental composition. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass. HRMS has been used to confirm the elemental composition of various indole-2-carbonitrile derivatives. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can reveal bond lengths, bond angles, and torsional angles with very high precision. It also elucidates the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the N-H group. While specific crystallographic data for the parent this compound is not widely available, studies on derivatives like N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide have demonstrated the power of this technique in confirming molecular structures and analyzing intermolecular interactions that govern crystal packing. eurjchem.comeurjchem.com Similarly, X-ray diffraction has been used to characterize rhodium complexes containing indole-2-carboxylate (B1230498) and indoline-2-carboxylate ligands. mdpi.com

Conformational Analysis and Isomerization Studies

The five-membered ring of the indoline system is not planar and can adopt different envelope or twist conformations. Computational modeling, in conjunction with experimental NMR data, can be used to study the preferred conformations of this compound and the energy barriers between them.

Furthermore, if the nitrogen atom of the indoline ring is substituted, the possibility of cis-trans isomerization arises, as seen in derivatives of the closely related (S)-indoline-2-carboxylic acid. acs.orgnih.gov These studies have shown that the conformational preference can be highly dependent on the solvent polarity. acs.org An unexpected isomerization of azomethine ylides generated from isatin (B1672199) and indoline-2-carboxylic acid has been reported, leading to N-functionalized indoles, highlighting the potential for complex isomerization pathways in related systems. rsc.orgrsc.orgnih.gov Such studies are crucial for understanding the molecule's dynamic behavior and its potential interactions in different environments.

Solvent-Dependent Amide Bond Isomerization of Derivatives

The conformational behavior of amide bonds in derivatives of this compound is significantly influenced by the surrounding solvent environment. This phenomenon, known as solvent-dependent amide bond isomerization, has been a subject of detailed spectroscopic and computational analysis, particularly for N-acyl derivatives which serve as mimics for proline-containing peptides. The study of this isomerization is crucial for understanding the structural preferences that can dictate the folding and function of larger biomolecules and the properties of novel materials. acs.orgresearchgate.netnih.gov

Research has demonstrated that derivatives of (S)-indoline-2-carboxylic acid exhibit a pronounced tendency to adopt a cis conformation around the amide bond, especially when dissolved in polar solvents. acs.orgresearchgate.net This is a notable deviation from the behavior of proline, which generally shows a preference for the trans isomer. acs.orgresearchgate.net The underlying reason for this difference is attributed to the fusion of the aromatic ring to the pyrrolidine (B122466) ring in the indoline structure, which restricts conformational flexibility and enhances the preference for the cis state. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating this isomerization. acs.orgpnas.orgrsc.orgnih.govsemanticscholar.org By analyzing the chemical shifts and coupling constants of specific protons, particularly the α-hydrogen (Hα), in different solvents, researchers can determine the equilibrium ratio of the cis and trans isomers. acs.org For instance, in the case of methyl (S)-1-acetylindoline-2-carboxylate, the ratio of trans to cis isomers varies significantly with the dielectric constant of the solvent. acs.org

The observed trend can be rationalized by considering the dipole moments of the two isomers. The cis conformer possesses a larger dipole moment compared to the trans conformer. Consequently, polar solvents with higher dielectric constants preferentially stabilize the more polar cis isomer, shifting the equilibrium in its favor. acs.org This stabilization effect is more pronounced in indoline derivatives compared to proline derivatives. acs.org

Computational studies, including Density Functional Theory (DFT) calculations, have corroborated these experimental findings. researchgate.netnih.gov These theoretical models help in understanding the energetic landscape of the isomerization process and the relative stabilities of the different conformers in various solvent environments. researchgate.netnih.gov

The following table summarizes the experimental findings for the solvent-dependent isomerization of a model indoline-2-carboxylic acid derivative, highlighting the influence of solvent polarity on the trans/cis ratio.

| Solvent | Dielectric Constant (εr) | trans/cis Ratio |

| Benzene-d6 | 2.28 | 0.72 |

| Chloroform-d | 4.81 | 0.63 |

| Acetonitrile-d3 | 37.5 | 0.42 |

| DMSO-d6 | 46.7 | 0.31 |

Data derived from studies on methyl (S)-1-acetylindoline-2-carboxylate. acs.org

Furthermore, the study of dimers such as Ac-(2S)-Ind-(2S)-Ind-OMe in polar solvents like DMSO-d6 has shown a strong preference for the cis-cis conformation for both amide bonds, reinforcing the inherent tendency of the indoline moiety to favor the cis arrangement in polar environments. acs.orgnih.gov This characteristic makes indoline-2-carboxylic acid and its derivatives valuable building blocks for designing novel secondary structures and functional materials. acs.orgresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study indole (B1671886) derivatives due to its balance of accuracy and computational cost.

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of Indoline-2-carbonitrile. This process involves finding the minimum energy conformation on the potential energy surface. juniperpublishers.com Functionals such as B3LYP, often paired with basis sets like 6-311+G(d,p) or 6-31G**, are commonly employed for this purpose. juniperpublishers.comacs.orgmdpi.com The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar indole structures reveal that the C-C bond lengths within the isoindole core are typically in the range of 1.41–1.43 Å, which is shorter than a standard C-C single bond, indicating some degree of electron delocalization. mdpi.com The geometry of the molecule can be influenced by intermolecular interactions, such as hydrogen bonding, which can be modeled by calculating dimeric or trimeric structures. mdpi.com

Table 1: Representative Calculated Structural Parameters for an Indole Derivative Dimer Data based on a computational model of a 5-methoxy-1H-indole-2-carboxylic acid dimer.

| Parameter | Unit a | Unit b |

| Bond Lengths (Å) | ||

| N1-C2 | 1.38 | 1.38 |

| C2-C3 | 1.44 | 1.44 |

| C=O | 1.23 | 1.23 |

| C-O | 1.35 | 1.35 |

| Bond Angles (º) | ||

| N1-C2-C3 | 109.5 | 109.5 |

| O-C-O | 120.1 | 120.1 |

| Source: Adapted from DFT calculations using the ωB97X-D method with the 6-31++G(d,p) basis set. mdpi.com |

The electronic properties of this compound are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ajchem-a.comsci-hub.se For related indole derivatives, the HOMO is often localized over the indole ring, while the LUMO may be distributed over other parts of the molecule, indicating sites susceptible to nucleophilic attack. ajol.inforesearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. frontiersin.org It uses a color scale to denote regions of negative potential (red), which are prone to electrophilic attack, and positive potential (blue), which are susceptible to nucleophilic attack. researchgate.net This analysis is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding. ajol.info

Table 2: Frontier Molecular Orbital Energies for a Related Thiophene (B33073) Sulfonamide Derivative Calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.65 |

| Source: Adapted from computational studies on thiophene sulfonamide derivatives. mdpi.com |

Time-Dependent DFT (TD-DFT) is employed to investigate the electronic excited states of molecules like this compound. acs.org This method allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths. doi.org The nature of these transitions, such as n→π* or π→π*, can be identified. doi.orgmdpi.com Studies on the related indole-2-carboxylic acid have shown that the photophysics are complex and highly dependent on the molecular environment. rsc.orgresearchgate.net The presence of different conformers can lead to multiple fluorescence lifetimes. researchgate.net

Table 3: Predicted Excitation Energies and Oscillator Strengths for Indoline (B122111) Calculated using TD-DFT.

| State | Excitation Energy (eV) | Oscillator Strength (f) | Character |

| S1 | 4.65 | 0.025 | 1Lb |

| S2 | 5.23 | 0.080 | 1La |

| Source: Adapted from ab initio and DFT studies on indoline. acs.org |

Ab Initio and Quantum Chemical Calculations

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for studying molecular systems. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2) are used to map excited state potential energy surfaces and explore deactivation pathways. researchgate.net These calculations are often combined with spectroscopic analysis to build a consistent model of the molecule's photophysical behavior. rsc.org For indole derivatives, ab initio studies have been crucial in understanding complex phenomena like excited-state intramolecular proton transfer and the influence of solvent molecules on excited-state dynamics. rsc.orgresearchgate.net

Semi-empirical Methods for Tautomeric and Conformational Equilibria

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT and ab initio methods. derpharmachemica.comnih.gov While less accurate, they are well-suited for exploring the potential energy surfaces of larger molecules and for studying dynamic processes like tautomeric and conformational equilibria. mdpi.comscielo.br These methods have been used to investigate the various possible tautomers and conformers of substituted indoles in solution, determining their relative stabilities and equilibrium populations. derpharmachemica.comresearchgate.net For example, calculations can predict whether a syn or anti conformation is preferred for a substituent on the indole ring. derpharmachemica.com

Computational Support for Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. beilstein-journals.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net DFT calculations can help rationalize the stereoselectivity or regioselectivity of a reaction. For instance, in multicomponent reactions involving isatins to form complex spirooxindoles, a plausible mechanism was proposed and supported by computational analysis of the intermediates. beilstein-journals.org Similarly, the mechanism for the formation of indole-annulated thiophenes from indoline-2-thiones has been rationalized by identifying key transient intermediates through computational modeling. acs.org

Advanced Applications in Chemical Synthesis and Scaffold Design

Precursors for the Construction of Indole-Fused Polycycles and Complex Heterocycles

Indoline-2-carbonitrile and its derivatives are highly valued as precursors for synthesizing a variety of indole-fused polycycles and complex heterocyclic structures. mdpi.com The nitrile group at the C2 position provides a versatile handle for a range of chemical transformations, enabling the construction of intricate molecular frameworks. These frameworks are often found in biologically active natural products and synthetic compounds. acs.orgnih.gov

Researchers have successfully employed this compound derivatives in radical cascade reactions to create pyrrolo[1,2-a]indol-3-ones. rsc.org For instance, the reaction of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile with 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in ethanol (B145695) provides an efficient, metal-free, and scalable method to access these polycyclic structures. rsc.org This approach highlights the utility of the cyano group in facilitating intramolecular cyclization.

Furthermore, rhodium(II)-catalyzed reactions of indolyltriazoles have been shown to produce a divergent synthesis of polycyclic indolines and azepino[4,5-b]indoles. rsc.org The reaction pathway is ingeniously controlled by the nature of the substituent on the indole (B1671886) ring, allowing for selective formation of either [3+2] cycloaddition products or C-H functionalization products. rsc.org Similarly, palladium-catalyzed tandem reactions involving nucleophilic aminopalladation and carbene insertion have been developed to synthesize indeno[1,2-b]indoles from 2-alkynylaniline derivatives. chemistryviews.org

The versatility of the indole-2-carbonitrile scaffold is further demonstrated in the synthesis of thieno[2,3-b]indoles. These compounds can be prepared through a one-pot reaction of indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier adducts of nitroalkenes. acs.org The reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of the nitro group. acs.org

The following table summarizes some of the key reactions and resulting polycyclic systems derived from this compound precursors.

| Precursor Type | Reaction Type | Resulting Polycyclic System | Reference |

| 1-Methacryloyl-3-phenyl-1H-indole-2-carbonitrile | Radical Cascade Cyclization | Pyrrolo[1,2-a]indol-3-ones | rsc.org |

| Indolyltriazoles | Rh(II)-catalyzed Intramolecular Cycloaddition/C-H Functionalization | Polycyclic Indolines, Azepino[4,5-b]indoles | rsc.org |

| 2-Alkynylaniline Derivatives | Palladium-catalyzed Tandem Aminopalladation/Carbene Insertion | Indeno[1,2-b]indoles | chemistryviews.org |

| Indoline-2-thiones | Michael Addition/Cyclization | Thieno[2,3-b]indoles | acs.org |

| o-Indolo anilines and diazo compounds | Rh(III)-catalyzed Chemo-divergent Annulation | Indole-fused Diazepines | acs.org |

Building Blocks for Spirocyclic Systems

The unique reactivity of indoline (B122111) derivatives, particularly those that can be generated from this compound, makes them excellent building blocks for the synthesis of spirocyclic systems. rasayanjournal.co.in Spirooxindoles, a prominent class of spirocyclic compounds, are found in numerous natural products and exhibit a wide range of biological activities. nih.govnih.gov

A common strategy for constructing spirooxindoles involves the reaction of isatin (B1672199) derivatives (which can be conceptually linked to the oxidation of an indoline-2-one core) with various reaction partners. For instance, the multicomponent reaction of isatin, malononitrile, and a suitable third component is a powerful method for generating diverse spirooxindole scaffolds. rasayanjournal.co.in

One notable example is the synthesis of spiro[indole-pyranoimidazole] and spiro[indole-pyranopyrrole] derivatives. niscpr.res.in This is achieved through the Michael reaction of 3-dicyanomethylene-2H-indol-2-ones (formed from isatin and malononitrile) with 1-phenyl-2-thiohydantoin or 2-pyrrolidone, respectively. niscpr.res.in Similarly, spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles can be synthesized by reacting quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile. scispace.com

The versatility of this approach is further highlighted by the synthesis of spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole]-6′-carbonitrile derivatives through a three-component reaction of isatin, malononitrile, and hydantoin (B18101) or thiohydantoin derivatives in water. rsc.org This method offers an environmentally friendly route to these complex spirocycles. rsc.org Another innovative approach utilizes a grindstone technique for the solvent-free synthesis of spiro[indoline-3,4′-pyrano[2,3-c]thiazole]carbonitrile derivatives from 1H-indole-2,3-dione, malononitrile, and 2-thioxo-4-thiazolidinone. medcraveonline.com

The following table provides examples of spirocyclic systems synthesized using indoline-based precursors.

| Indoline-based Precursor | Reaction Partners | Resulting Spirocyclic System | Reference |

| 3-Dicyanomethylene-2H-indol-2-ones | 1-Phenyl-2-thiohydantoin | Spiro[indole-pyranoimidazole] | niscpr.res.in |

| 3-Dicyanomethylene-2H-indol-2-ones | 2-Pyrrolidone | Spiro[indole-pyranopyrrole] | niscpr.res.in |

| 2-(2-Oxo-1,2-dihydroindol-3-ylidene)malononitrile | Quinoline-2,4-diones | Spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles | scispace.com |

| Isatin, Malononitrile | Hydantoin/Thiohydantoin | Spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole]-6′-carbonitriles | rsc.org |

| 1H-Indole-2,3-dione, Malononitrile | 2-Thioxo-4-thiazolidinone | Spiro[indoline-3,4′-pyrano[2,3-c]thiazole]carbonitriles | medcraveonline.com |

Contribution to Scaffold Design in Medicinal Chemistry Research

The this compound scaffold and its derivatives are of significant interest in medicinal chemistry due to their potential to serve as core structures for the development of novel therapeutic agents. mdpi.comchemimpex.commusechem.com The indole nucleus is considered a "privileged structure" as it is found in a multitude of bioactive natural products and pharmaceuticals.

Exploration of Structure-Reactivity Relationships in Design

The exploration of structure-reactivity relationships of this compound derivatives is crucial for designing new drug candidates. The substituents on the indole ring can significantly influence the compound's biological activity and its interactions with biological targets. cymitquimica.comnih.gov

For instance, in the development of HIV-1 integrase inhibitors, a series of indole-2-carboxylic acid derivatives were designed and synthesized. mdpi.com Structure-activity relationship (SAR) studies revealed that the introduction of a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core significantly enhanced the inhibitory activity against HIV-1 integrase. mdpi.com

Similarly, SAR studies on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) have shown that the type and size of the substituent at the C3 position play a critical role in their allosteric effects. nih.gov These studies help in understanding how modifications to the indoline scaffold affect its interaction with the receptor, guiding the design of more potent and selective modulators.

Role in Ligand Design and Coordination Chemistry

The this compound framework, and more broadly the indole-2-carboxylate (B1230498) structure, serves as a versatile ligand in coordination chemistry. mdpi.com The ability of the indole nitrogen and the carboxylate oxygen (or a derivative thereof) to coordinate with metal ions allows for the formation of various metal complexes with potential applications in catalysis and medicine. researchgate.netnih.govacs.org

For example, indole-2-carboxylic acid can act as a bidentate ligand, coordinating with metal ions through both the carboxylate oxygen and the pyrrole (B145914) nitrogen to form a five-membered metallocycle. mdpi.com It can also coordinate as a monodentate ligand through the oxygen atom. mdpi.com A notable example is the formation of a dinuclear rhodium(I) complex where the indole-2-carboxylate ligand bridges two rhodium centers. mdpi.com

Copper(II) complexes of indole-2-carboxylic acid and its derivatives have been synthesized and shown to exhibit interesting biological activities. researchgate.netossila.com For instance, a binuclear copper(II) complex of 6-fluoroindole-2-carboxylic acid has demonstrated anticancer activity against breast cancer cell lines. ossila.com These findings underscore the importance of the indoline scaffold in designing metal-based therapeutic agents.

The following table showcases examples of metal complexes with indole-2-carboxylate-based ligands.

| Ligand | Metal Ion | Complex Type | Application/Significance | Reference |

| Indole-2-carboxylate | Rhodium(I) | Dinuclear bridging complex | Catalyst model | mdpi.com |

| 6-Fluoroindole-2-carboxylic acid | Copper(II) | Binuclear complex | Anticancer activity | ossila.com |

| Indole-2-carboxylic acid | Copper(II) | Dinuclear complex | DNA binding, antioxidant, anticancer activity | researchgate.net |

Synthesis of Analogs for Mechanistic Probes

This compound and its derivatives are also valuable for the synthesis of analogs that serve as mechanistic probes to elucidate biological pathways and reaction mechanisms. mdpi.comchemimpex.com By systematically modifying the structure of a bioactive molecule, researchers can gain insights into its mode of action and identify the key structural features responsible for its activity.

The synthesis of various substituted indole-2-carbonitriles through cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allows for the creation of a diverse library of analogs. mdpi.com These analogs can then be used to study the mechanism of action of a particular drug or to probe the binding site of a receptor.

For example, in the study of the detosylation of 3-amino-1-tosylindole-2-carbonitriles, the synthesis of different analogs helped in proposing a reaction mechanism involving either a tosyl migration or a reductive detosylation, depending on the reaction conditions. ucy.ac.cy Such mechanistic studies are crucial for the development of more efficient and selective synthetic methodologies.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Atom-Economical Synthetic Pathways

While several methods for the synthesis of indoline-2-carbonitrile and its derivatives exist, the development of more efficient and sustainable pathways remains a key area of future research. Current syntheses often involve multi-step procedures with the use of stoichiometric and sometimes hazardous reagents. tandfonline.comtandfonline.com Future efforts should focus on creating methodologies that are not only high-yielding but also adhere to the principles of green chemistry. researchgate.net

Atom-economical reactions, such as catalytic cyclizations and multicomponent reactions, present a promising avenue. researchgate.nettandfonline.com For instance, developing a one-pot synthesis from readily available starting materials would significantly enhance the accessibility of the this compound scaffold. researchgate.netrsc.org The exploration of novel catalytic systems, including earth-abundant metals or even metal-free approaches, could lead to more cost-effective and environmentally benign syntheses. researchgate.netorganic-chemistry.org Research into solvent-free reaction conditions or the use of green solvents like water or ionic liquids could further improve the environmental footprint of these synthetic routes. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches for Indoline (B122111) Derivatives

| Method | Advantages | Disadvantages | Future Research Focus |

| Traditional Multi-step Synthesis | Well-established procedures. | Often low overall yield, use of hazardous reagents. | Development of greener alternatives. |

| Catalytic Cyclizations | High efficiency, potential for atom economy. | May require expensive or toxic metal catalysts. | Exploration of earth-abundant metal catalysts and metal-free conditions. |

| Multicomponent Reactions | High atom economy, operational simplicity. | Can be challenging to optimize for complex structures. | Design of new MCRs for diverse this compound derivatives. |

| Green Chemistry Approaches | Environmentally friendly, reduced waste. | May require optimization of reaction conditions. | Use of water, ionic liquids, and solvent-free conditions. researchgate.netresearchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the this compound core offers a rich landscape for discovering new chemical transformations. The nitrile group is a versatile functional handle that can be converted into various other functionalities like amines, amides, and carboxylic acids. mdpi.com Future research could explore unprecedented reactions of this cyano group within the unique steric and electronic environment of the indoline ring.

Furthermore, the C-H bonds of the indoline scaffold, particularly at the C3, C4, C5, C6, and C7 positions, are potential sites for functionalization. Developing selective C-H activation/functionalization strategies would provide a powerful tool for creating a diverse library of substituted indoline-2-carbonitriles. acs.org This could involve transition-metal catalysis or photoredox catalysis to achieve transformations that are not possible with traditional methods. acs.orgrsc.org The exploration of dearomative functionalization reactions of the benzene (B151609) ring portion of the indoline could also lead to novel three-dimensional molecular architectures with interesting biological properties. acs.org

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. While many reactions have been developed, detailed mechanistic insights are often lacking. mdpi.comrsc.org Future research should employ advanced in situ spectroscopic techniques, such as ReactIR, NMR spectroscopy, and mass spectrometry, to monitor reactions in real-time.

These techniques can provide valuable information about reaction intermediates, transition states, and kinetic profiles. For example, in situ IR spectroscopy can track the consumption of reactants and the formation of products, while NMR can help identify transient intermediates. This data, combined with computational studies, can lead to a comprehensive understanding of the reaction pathways. Such mechanistic clarity is essential for optimizing reaction conditions, improving yields and selectivities, and expanding the scope of known transformations.

Integration with Emerging Synthetic Methodologies (e.g., Photocatalysis, Electrochemistry)

The integration of this compound chemistry with emerging synthetic methodologies like photocatalysis and electrochemistry opens up new avenues for its synthesis and functionalization. smolecule.com Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has proven to be a powerful tool for C-C and C-heteroatom bond formation under mild conditions. rsc.orgbeilstein-journals.orgnih.gov Exploring the photocatalytic activation of this compound could enable novel transformations, such as radical additions and cycloadditions, that are difficult to achieve with conventional methods. researchgate.netmdpi.com

Electrochemistry offers an alternative and often complementary approach to generating reactive intermediates. smolecule.comresearchgate.net The electrochemical oxidation or reduction of this compound could provide access to radical cations or anions, which can then participate in a variety of synthetic transformations. researchgate.net This approach avoids the use of stoichiometric chemical oxidants or reductants, making it a greener and more sustainable option. The development of electro-synthetic methods for both the synthesis and derivatization of this compound is a highly promising area for future research.

Table 2: Emerging Synthetic Methodologies for Indoline Derivatives

| Methodology | Principle | Potential Applications for this compound |

| Photocatalysis | Use of light to drive chemical reactions. | C-H functionalization, cycloadditions, radical reactions. rsc.orgresearchgate.net |

| Electrochemistry | Use of electric current to drive chemical reactions. | Synthesis, functionalization, redox reactions. smolecule.comresearchgate.net |

| Flow Chemistry | Continuous processing of chemical reactions. | Improved safety, scalability, and control over reaction parameters. |

Computational Design of Novel this compound Scaffolds with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. aip.orgmdpi.com In the context of this compound, computational methods can be used to design novel scaffolds with tailored electronic and steric properties. By modifying the substituents on the indoline ring, it is possible to tune the reactivity of the molecule for specific applications. nih.govacs.org

DFT calculations can predict various molecular properties, such as bond energies, charge distributions, and frontier molecular orbital energies, which can provide insights into the reactivity of different this compound derivatives. aip.orgajol.info This information can be used to guide synthetic efforts, prioritizing the synthesis of compounds with desired properties. For example, computational screening could identify derivatives with enhanced reactivity towards a particular reaction or with improved binding affinity to a biological target. nih.gov The synergy between computational design and experimental validation will be crucial for accelerating the discovery of new and useful this compound-based molecules. unipi.itresearchgate.net

Q & A

Q. How do solvent polarity and catalyst choice influence enantioselectivity in asymmetric syntheses involving this compound?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in solvents of varying polarity (e.g., toluene vs. DMSO). Measure enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Correlate results with Kamlet-Taft solvent parameters .

Safety and Compliance

Q. What safety protocols are critical for handling nitrile-containing compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .

- Emergency Procedures : Neutralize spills with activated carbon; treat cyanide exposure with amyl nitrite inhalants .

- Documentation : Maintain SDS (Safety Data Sheets) referencing CAS RN 487-89-8 and comply with OSHA/REACH regulations .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 193–198°C | |

| IR (C≡N stretch) | 2220 cm⁻¹ | |

| ¹³C NMR (C≡N) | δ 118 ppm | |

| HPLC Retention Time | 8.2 min (C18, 50% MeCN) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.